molecular formula C18H14N4O2S B2583404 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 891118-93-7

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2583404
CAS RN: 891118-93-7
M. Wt: 350.4
InChI Key: WBUFODNULBLODG-UHFFFAOYSA-N
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Description

“N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the class of benzo[d]thiazole-2-carbanilides . These compounds have been studied for their potential as anti-tubercular agents . They have been synthesized through CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines .

Scientific Research Applications

Antibacterial Agents

A study presented novel analogs designed and synthesized for potential antibacterial applications, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity, indicating non-cytotoxic concentrations despite their antibacterial potency (Palkar et al., 2017).

Anticancer Evaluation

Another research focused on the design, synthesis, and evaluation of N-substituted benzamides for anticancer activity against various cancer cell lines, showcasing moderate to excellent efficacy compared to reference drugs (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

Derivatives of 1,3,4-oxadiazole and related compounds have been synthesized and assessed for their antimicrobial and antioxidant activities. Some compounds demonstrated promising activities against bacterial strains and exhibited potent antioxidant properties (Karanth et al., 2019).

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide moiety revealed significant nematocidal activities against Bursaphelenchus xylophilus, suggesting potential applications in agricultural pest control (Liu et al., 2022).

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-10-7-8-11(2)12(9-10)16-21-22-18(24-16)20-15(23)17-19-13-5-3-4-6-14(13)25-17/h3-9H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUFODNULBLODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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